molecular formula C17H25NO B169920 4-tert-butyl-N-cyclohexylbenzamide CAS No. 101927-54-2

4-tert-butyl-N-cyclohexylbenzamide

Cat. No. B169920
CAS RN: 101927-54-2
M. Wt: 259.4 g/mol
InChI Key: DJDZFKDSRVOBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-cyclohexylbenzamide, also known as THIP (Tetrahydroisoquinoline), is a compound that has been extensively studied for its potential applications in scientific research. This compound is a GABA(A) receptor agonist, which means it has the ability to enhance the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been linked to various neurological disorders.

Scientific Research Applications

4-tert-butyl-N-cyclohexylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, anticonvulsant, and sedative properties, and has been investigated as a potential treatment for various neurological disorders such as epilepsy, anxiety, and insomnia. Additionally, this compound has been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-cyclohexylbenzamide involves its ability to enhance the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. This compound binds to the GABA(A) receptor and enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the anxiolytic, anticonvulsant, and sedative effects observed with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely due to its ability to enhance the activity of GABA in the brain. This results in increased inhibition of neuronal activity, which leads to the anxiolytic, anticonvulsant, and sedative effects observed with this compound. Additionally, this compound has been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-cyclohexylbenzamide in lab experiments is its well-characterized mechanism of action. The ability of this compound to enhance the activity of GABA in the brain has been extensively studied and is well understood. Additionally, this compound has been shown to have consistent effects across different animal models and experimental conditions.
One limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to animals or to use it in certain experimental setups. Additionally, this compound has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.

Future Directions

There are several future directions for research on 4-tert-butyl-N-cyclohexylbenzamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been investigated as a potential treatment for anxiety and insomnia, and further research in these areas could lead to the development of new therapeutics. Finally, there is ongoing research into the development of new GABA(A) receptor agonists with improved pharmacological properties, and this compound could serve as a useful starting point for the development of new compounds.

Synthesis Methods

The synthesis of 4-tert-butyl-N-cyclohexylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the product is typically around 50-70%.

properties

CAS RN

101927-54-2

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

4-tert-butyl-N-cyclohexylbenzamide

InChI

InChI=1S/C17H25NO/c1-17(2,3)14-11-9-13(10-12-14)16(19)18-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,18,19)

InChI Key

DJDZFKDSRVOBQT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2

Pictograms

Environmental Hazard

synonyms

4-tert-butyl-N-cyclohexylbenzamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.